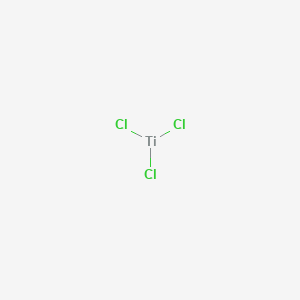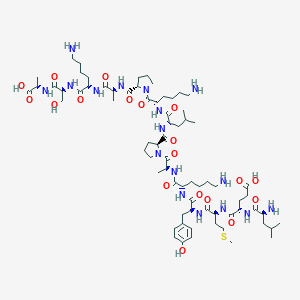
Insulin-like growth factor I (57-70)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Insulin-like growth factor I (IGF-I) is a hormone that plays a crucial role in growth and development. It is produced by the liver in response to growth hormone (GH) stimulation and acts on various tissues to promote cell proliferation, differentiation, and survival. IGF-I is a peptide consisting of 70 amino acids, and its N-terminal fragment, IGF-I (57-70), has been shown to possess potent biological activity.
Mecanismo De Acción
Insulin-like growth factor I (57-70) (57-70) exerts its biological effects by binding to the Insulin-like growth factor I (57-70) receptor (Insulin-like growth factor I (57-70)R) and activating downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways regulate cell growth, survival, and metabolism, and their dysregulation has been implicated in various diseases.
Biochemical and Physiological Effects:
Insulin-like growth factor I (57-70) (57-70) has been shown to promote cell proliferation and survival in various cell types, including neuronal cells, cardiomyocytes, and cancer cells. It also enhances glucose uptake and metabolism, similar to insulin, and can improve insulin sensitivity in diabetic models. Additionally, Insulin-like growth factor I (57-70) (57-70) has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Insulin-like growth factor I (57-70) (57-70) in lab experiments is its potent biological activity, which allows for the use of lower concentrations compared to full-length Insulin-like growth factor I (57-70). This can reduce the cost of experiments and minimize potential side effects. However, one limitation is the lack of standardization in the synthesis and purification of Insulin-like growth factor I (57-70) (57-70), which can lead to variability in biological activity and reproducibility.
Direcciones Futuras
There are several future directions for research on Insulin-like growth factor I (57-70) (57-70), including:
1. Investigating its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Studying its role in cancer progression and metastasis, and developing targeted therapies based on its mechanism of action.
3. Exploring its effects on metabolic disorders, such as obesity and type 2 diabetes, and developing novel treatments.
4. Improving the synthesis and purification methods to enhance the potency and reproducibility of Insulin-like growth factor I (57-70) (57-70).
5. Investigating its potential as a biomarker for disease diagnosis and prognosis.
In conclusion, Insulin-like growth factor I (57-70) (57-70) is a promising peptide with potent biological activity and potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to develop effective treatments based on its properties.
Métodos De Síntesis
Insulin-like growth factor I (57-70) (57-70) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling protected amino acids onto a solid resin support, which is then cleaved and deprotected to yield the desired peptide. The purity and yield of the final product can be improved by using HPLC and other purification techniques.
Aplicaciones Científicas De Investigación
Insulin-like growth factor I (57-70) (57-70) has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. It has been shown to possess anti-apoptotic, neuroprotective, and insulin-like activities, making it a promising candidate for drug development.
Propiedades
Número CAS |
123618-03-1 |
|---|---|
Fórmula molecular |
C71H119N17O19S |
Peso molecular |
1546.9 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C71H119N17O19S/c1-39(2)35-46(75)59(94)80-49(26-27-57(91)92)62(97)82-50(28-34-108-8)63(98)84-53(37-44-22-24-45(90)25-23-44)65(100)81-47(17-9-12-29-72)60(95)77-42(6)69(104)87-32-15-21-56(87)68(103)85-52(36-40(3)4)64(99)83-51(19-11-14-31-74)70(105)88-33-16-20-55(88)67(102)76-41(5)58(93)79-48(18-10-13-30-73)61(96)86-54(38-89)66(101)78-43(7)71(106)107/h22-25,39-43,46-56,89-90H,9-21,26-38,72-75H2,1-8H3,(H,76,102)(H,77,95)(H,78,101)(H,79,93)(H,80,94)(H,81,100)(H,82,97)(H,83,99)(H,84,98)(H,85,103)(H,86,96)(H,91,92)(H,106,107)/t41-,42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 |
Clave InChI |
QNMSBPIUDJENJT-OPRBGXDKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)N |
Otros números CAS |
123618-03-1 |
Secuencia |
LEMYKAPLKPAKSA |
Sinónimos |
IGF-1 (57-70) insulin-like growth factor I (57-70) somatomedin C (57-70) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



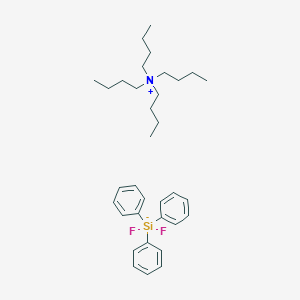
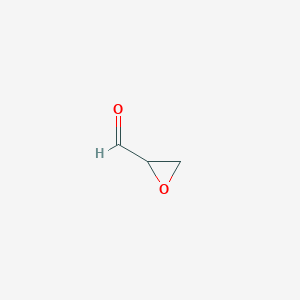

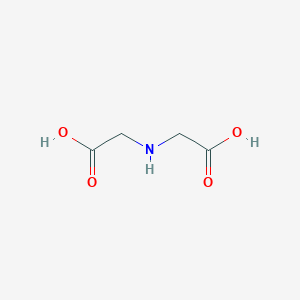
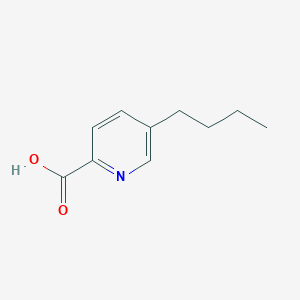
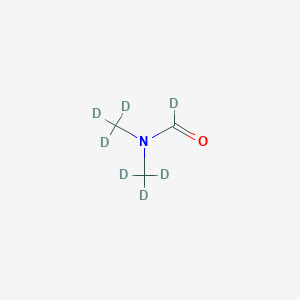

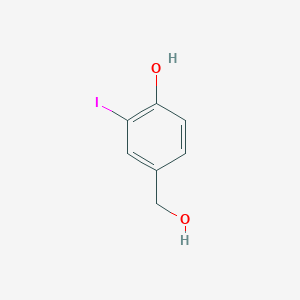

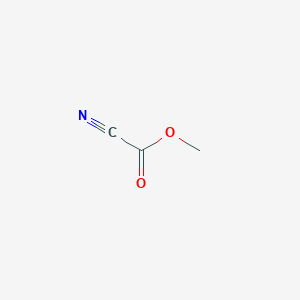
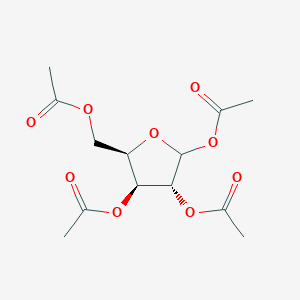
![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)
